Product packaging for 2,3-dihydrobenzo[b]furan-5-carbonitrile(Cat. No.:CAS No. 84944-75-2)

2,3-dihydrobenzo[b]furan-5-carbonitrile

Cat. No.: B1301070
CAS No.: 84944-75-2
M. Wt: 145.16 g/mol
InChI Key: QHTVULDSSWHXKV-UHFFFAOYSA-N
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Description

Significance of Dihydrobenzofuran Scaffolds in Organic Chemistry and Medicinal Chemistry

The 2,3-dihydrobenzofuran (B1216630) skeleton is a privileged structural motif found in a vast number of biologically active natural products and synthetic compounds. nih.govresearchgate.net This rigid, bicyclic system provides a well-defined three-dimensional arrangement for substituents, which is crucial for specific interactions with biological targets. The inherent stability of the dihydrobenzofuran core, coupled with its capacity for diverse functionalization, has made it a valuable template in the design of novel therapeutic agents. nih.govresearchgate.net

The dihydrobenzofuran core is an integral part of a wide array of biologically active compounds and has attracted significant attention in the medicinal field. nih.gov Its unique structure makes it an ideal candidate for the development of new pharmaceutical agents. nih.gov Numerous natural products containing the 2,3-dihydrobenzofuran framework have been identified, showcasing a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov

Overview of Carbonitrile Functionality in Heterocyclic Synthesis

The carbonitrile (or cyano) group is a highly versatile functional group in organic synthesis due to its unique electronic properties and reactivity. researchgate.netebsco.com Its strong electron-withdrawing nature can influence the reactivity of the aromatic ring to which it is attached, and it can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and tetrazoles. ebsco.comlibretexts.org

In the context of heterocyclic synthesis, the carbonitrile group serves as a valuable synthon. It can participate in cyclization reactions, act as a directing group for substitution reactions, and be a key component in the construction of more complex heterocyclic systems. researchgate.netorganic-chemistry.org The conversion of the nitrile moiety into other functionalities allows for the late-stage diversification of molecular scaffolds, a crucial strategy in the generation of compound libraries for drug discovery. ebsco.com

Historical Context of 2,3-Dihydrobenzo[b]furan-5-carbonitrile Research as a Synthetic Building Block

While comprehensive reviews on the synthesis of dihydrobenzofurans have been published, the specific historical trajectory of this compound as a key building block has evolved with the increasing demand for functionalized heterocyclic intermediates in drug development. nih.govthieme-connect.comucl.ac.ukcnr.it Early synthetic efforts often focused on the construction of the dihydrobenzofuran core itself. jocpr.com

A notable application that highlights the importance of this compound is its use as a precursor in the synthesis of various pharmaceutical agents. For instance, the synthesis of 3-aminobenzo[b]furan analogs has been achieved starting from 2-hydroxybenzonitrile (B42573) derivatives, demonstrating the utility of the cyano-substituted phenolic precursor which, upon cyclization, would lead to the dihydrobenzofuran scaffold with the carbonitrile group intact. mdpi.com This strategic placement of the nitrile allows for subsequent chemical modifications to build the final complex drug molecules. The development of various synthetic routes to dihydrobenzofuran derivatives, including transition metal-catalyzed and metal-free approaches, has further expanded the accessibility and utility of intermediates like this compound. nih.govnih.gov

Interactive Data Tables

Below are interactive tables detailing the chemical properties and synthetic preparations related to this compound.

Chemical Properties of this compound

PropertyValue
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
AppearanceSolid
CAS Number84944-75-2

Synthetic Preparations Involving Dihydrobenzofuran Scaffolds

Reaction TypeStarting MaterialsKey Reagents/CatalystsProduct TypeReference
Tandem Cyclization2-Hydroxybenzonitrile derivatives, Methyl/Ethyl bromoacetateK2CO3, DMF3-Aminobenzo[b]furan analogs mdpi.com
Transition Metal-Catalyzed Cyclizationo-AlkenylphenolsPd(II), Rh(I), Au(I) catalystsSubstituted 2,3-dihydrobenzofurans nih.gov
Metal-Free Annulationp-Quinone methides, α-Aryl diazoacetatesTfOH2,3-Dihydrobenzofurans with a quaternary center nih.gov
Photochemical Cascade Reaction2-Allylphenol (B1664045) derivativesLightFunctionalized 2,3-dihydrobenzofurans nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO B1301070 2,3-dihydrobenzo[b]furan-5-carbonitrile CAS No. 84944-75-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTVULDSSWHXKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371144
Record name 2,3-dihydro-1-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84944-75-2
Record name 2,3-dihydro-1-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydrobenzo[b]furan-5-carbonitrile
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Synthetic Methodologies for 2,3 Dihydrobenzo B Furan 5 Carbonitrile and Its Derivatives

Strategies for Constructing the 2,3-Dihydrobenzo[b]furan Core

The formation of the 2,3-dihydrobenzo[b]furan skeleton is a critical first step, for which several effective methods have been developed.

Recent advancements in photochemistry have led to elegant and mild methods for the synthesis of the 2,3-dihydrobenzofuran (B1216630) core. A notable light-driven protocol involves the use of 2-allylphenol (B1664045) derivatives. nih.govacs.org This process is initiated by the photochemical activity of allyl-functionalized phenolate (B1203915) anions, which are generated in situ. The reaction can proceed rapidly, with some transformations completing in as little as 35 minutes, and provides a wide array of densely functionalized products. nih.govnih.gov Mechanistic studies suggest that the reaction proceeds via a cascade pathway involving a tandem atom transfer radical addition (ATRA) and an intramolecular nucleophilic substitution (S_N) process. nih.gov This metal-free photochemical cascade reaction allows for the direct conversion of 2-allylphenol derivatives and suitable radical precursors into valuable sulfone-containing 2,3-dihydrobenzofurans. nih.gov Another sustainable approach utilizes visible light-mediated oxyselenocyclization of 2-allylphenols in the presence of chalcogenides, promoted by a simple I₂/SnCl₂ system and blue LED irradiation. mdpi.com

Table 1: Examples of Photoinduced Synthesis of 2,3-Dihydrobenzofurans

Starting Material Reagents and Conditions Product Yield (%) Reference
2-Allylphenol α-Iodo sulfones, Base, Visible Light Sulfone-substituted 2,3-dihydrobenzofuran up to 69 nih.gov
2-Allylphenol Diphenyl diselenide, I₂, SnCl₂, Blue LED 2-((Phenylselanyl)methyl)-2,3-dihydrobenzofuran 95 mdpi.com

The selective hydrogenation of the furan (B31954) ring in benzofuran (B130515) precursors presents a direct route to the 2,3-dihydrobenzofuran core. Catalytic hydrogenation is a commonly employed method, with various catalysts demonstrating high efficacy. Ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA) have been shown to be effective for the selective hydrogenation of benzofuran derivatives. acs.org This system allows for the hydrogenation of the oxygen-containing heteroaromatic ring while preserving the aromaticity of the benzene (B151609) ring. acs.org Another approach utilizes palladium-ruthenium bimetallic nanoparticles (Pd^Ru/C), which have demonstrated high activity and selectivity for the hydrogenation of benzofurans to their 2,3-dihydro counterparts. thieme-connect.com

Table 2: Catalytic Hydrogenation of Benzofuran Derivatives

Substrate Catalyst Conditions Product Yield (%) Reference
Benzofuran Ru@SILP-[ZnCl₄]²⁻ H₂ (10 bar), 150 °C, 8 h 2,3-Dihydrobenzofuran 88 acs.org
5-Methoxybenzofuran Ru@SILP-[ZnCl₄]²⁻ H₂ (10 bar), 150 °C 5-Methoxy-2,3-dihydrobenzofuran >90 acs.org

Intramolecular cyclization reactions are a powerful tool for the construction of the 2,3-dihydrobenzofuran ring system. These strategies often involve the formation of a key C-O or C-C bond to close the five-membered ring. A variety of transition metal-catalyzed intramolecular cyclizations have been developed, including those utilizing rhodium, palladium, and iridium catalysts. organic-chemistry.orgnih.gov For instance, a rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. organic-chemistry.org Palladium-catalyzed intramolecular carboalkoxylation of 2-allylphenol derivatives with aryl triflates also provides a route to functionalized 2,3-dihydrobenzofurans. nih.gov Biocatalytic strategies have also emerged, offering highly diastereo- and enantioselective methods for constructing these scaffolds. nih.govrochester.edu

Functionalization at the C-5 Position: Introduction of the Carbonitrile Group

Once the 2,3-dihydrobenzofuran core is established, the next critical step is the introduction of the carbonitrile group at the C-5 position. This can be achieved through direct cyanation methods or by the transformation of other functional groups.

Direct introduction of a nitrile group onto the aromatic ring of the 2,3-dihydrobenzofuran scaffold can be accomplished through several established synthetic protocols.

The Sandmeyer reaction is a classic method for converting an aryl amine to a nitrile. wikipedia.orgmasterorganicchemistry.com This reaction involves the diazotization of a 5-amino-2,3-dihydrobenzofuran with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment with a copper(I) cyanide salt then yields the desired 2,3-dihydrobenzo[b]furan-5-carbonitrile. wikipedia.orgbyjus.com This method is widely applicable for the synthesis of aryl nitriles. nih.gov

Palladium-catalyzed cyanation offers a milder and often more functional group tolerant alternative. This method typically involves the cross-coupling of an aryl halide or triflate at the C-5 position with a cyanide source. organic-chemistry.orgnih.gov For example, 2,3-dihydrobenzofuran-5-yl triflate can be reacted with zinc cyanide in the presence of a palladium catalyst and a suitable ligand to afford the target carbonitrile. organic-chemistry.org Recent advancements have led to the development of highly efficient palladium-catalyzed cyanation methods that are applicable to a wide range of (hetero)aryl chlorides and bromides. nih.govresearchgate.netrsc.org

The carbonitrile group can also be installed through the chemical modification of other functional groups already present at the C-5 position.

A common precursor is the 5-carboxaldehyde . 2,3-Dihydrobenzofuran-5-carboxaldehyde can be converted to its corresponding oxime by reaction with hydroxylamine. jocpr.com Subsequent dehydration of the aldoxime, using reagents such as acetic anhydride, thionyl chloride, or phosphorus pentoxide, yields the 5-carbonitrile. organic-chemistry.org

Alternatively, a 5-carboxylic acid can serve as the starting point. The carboxylic acid is first converted to the primary amide, 2,3-dihydrobenzofuran-5-carboxamide. This transformation can be achieved by activating the carboxylic acid (e.g., as an acid chloride or with a coupling agent) and reacting it with ammonia (B1221849). The resulting primary amide can then be dehydrated to the nitrile using a variety of dehydrating agents, including phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). orgoreview.comresearchgate.netrsc.orglibretexts.org

Asymmetric Synthesis and Stereochemical Control in Dihydrobenzofuran Systems

Achieving stereochemical control in the synthesis of 2,3-dihydrobenzofurans is crucial, as the biological activity of these compounds is often dependent on their specific stereoisomeric form. Various asymmetric strategies have been developed to control the formation of the two contiguous stereocenters at the C2 and C3 positions.

One effective approach involves a domino annulation reaction. A Cs₂CO₃-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates has been reported to produce functionalized 2,3-dihydrobenzofuran derivatives. rsc.orgrsc.org This method results in impressive chemical yields and high diastereoselectivity. rsc.orgrsc.org A key advantage of this strategy is the use of Group-Assisted Purification (GAP) chemistry, which simplifies the purification process by allowing the product to be isolated by simply washing the crude mixture, thus avoiding traditional chromatography that can lead to product loss. rsc.orgrsc.org

Biocatalysis offers another powerful tool for asymmetric synthesis. Engineered myoglobins have been utilized as biocatalysts for the highly diastereo- and enantioselective cyclopropanation of benzofurans with acceptor-only carbene donors. This method provides a route to stereochemically rich 2,3-dihydrobenzofuran scaffolds with exceptional enantiopurity (>99.9% de and ee) and in high yields. rochester.edu

Organocatalysis has also been successfully applied. For instance, an organocatalyzed domino Michael/O-cyclization between naphthols and chloronitroalkenes establishes and controls the stereochemistry at two carbon centers, leading to trans-dihydrobenzofurans. nih.gov Furthermore, bifunctional aminoboronic acids can facilitate intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids to afford chiral dihydrobenzofurans with high enantioselectivity (up to 96% ee). organic-chemistry.org

Metal-catalyzed reactions are also prominent. Rhodium-catalyzed intramolecular C-H insertion reactions of aryldiazoacetates have been used for the enantio- and diastereoselective synthesis of cis-2,3-dihydrobenzofurans. acs.orgacs.org Additionally, a rhodium and asymmetric phosphoric acid co-catalyzed reaction involving diazo-containing phenolic derivatives and imines yields 2,3-dihydrobenzofurans with excellent diastereoselectivity (>20:1 dr) and enantioselectivity (>99% ee). nih.gov

MethodCatalyst/ReagentKey FeaturesStereoselectivityYield
Domino AnnulationCs₂CO₃ / Chiral Salicyl N-phosphonyl iminesGroup-Assisted Purification (GAP) chemistry simplifies purification. rsc.orgrsc.orgHigh diastereoselectivity (up to 99%). rsc.orgUp to 93%. rsc.org
Biocatalytic CyclopropanationEngineered MyoglobinsUtilizes inexpensive acceptor-only diazoester reagents. rochester.eduExcellent (>99.9% de and ee). rochester.eduHigh. rochester.edu
Organocatalyzed Oxa-Michael AdditionBifunctional Aminoboronic AcidEnantioselective conversion of α,β-unsaturated carboxylic acids. organic-chemistry.orgUp to 96% ee. organic-chemistry.orgHigh. organic-chemistry.org
Rhodium-Catalyzed AnnulationRh(III) / N-phenoxyacetamidesRedox-neutral [3 + 2] annulation with 1,3-dienes. organic-chemistry.orgDemonstrated asymmetric potential. organic-chemistry.orgGood. organic-chemistry.org

Diversity-Oriented Synthesis of 2,3-Dihydrobenzo[b]furan-Based Compound Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore large areas of chemical space, which is particularly useful for drug discovery. cam.ac.uk Efficient synthetic protocols have been developed for the preparation of compound libraries based on both benzofuran and 2,3-dihydrobenzofuran scaffolds. acs.orgnih.gov

A prominent strategy involves a multi-step sequence starting from commercially available building blocks such as salicylaldehydes, aryl boronic acids or halides, and various amines. acs.orgacs.orgnih.gov This approach allows for systematic variation in the physicochemical properties of the final compounds. nih.gov The synthesis can be designed to produce libraries based on a flat benzofuran core as well as the more three-dimensional cis- and trans-substituted 2,3-dihydrobenzofuran scaffolds. acs.org

For example, a library of trans-2-aryl-2,3-dihydrobenzofuran-3-carboxamides was synthesized. acs.org The key steps involved the initial formation of a 2-arylbenzofuran-3-carboxylate, followed by a reduction step to yield the trans-dihydrobenzofuran ester, hydrolysis to the carboxylic acid, and subsequent amidation with a diverse set of amines. acs.orgacs.org The selection of building blocks was guided by statistical molecular design to ensure broad coverage of properties like molecular weight and lipophilicity (calculated octanol/water partition coefficients). acs.orgnih.gov This specific library resulted in 54 lead-like compounds. nih.gov

ScaffoldBuilding BlocksKey ReactionsLibrary Characteristics
3-Carboxy-2-aryl-benzofuranSalicylaldehydes, Aryl boronic acids/halides, AminesFormation of benzofuran, Suzuki/Stille coupling, AmidationFlat, aromatic core. acs.org
trans-3-Carboxy-2-aryl-2,3-dihydrobenzofuranSalicylaldehydes, Aryl boronic acids/halides, AminesBenzofuran reduction (e.g., with Mg in THF/MeOH), Hydrolysis, Amidation. acs.orgacs.orgTopographically distinct 3D structure. acs.org Resulted in 54 lead-like compounds with MW 299-421 and cLogP 1.9-4.7. acs.orgnih.gov

Catalytic Hydrogenation Methods for 2,3-Dihydrobenzofuran Systems

Catalytic hydrogenation of the furan ring in benzofurans is a direct and atom-economical method for synthesizing 2,3-dihydrobenzofurans. The primary challenge lies in achieving selective hydrogenation of the heterocyclic ring while preserving the aromaticity of the benzene ring. acs.org

Ruthenium-based catalysts have proven effective for this transformation. Ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA) can selectively hydrogenate benzofuran derivatives to their dihydro counterparts. acs.orgresearchgate.net This system effectively suppresses the hydrogenation of the benzene ring. acs.org For instance, the hydrogenation of benzofuran using this catalyst yielded 88% of 2,3-dihydrobenzofuran, with less than 5% of the fully hydrogenated byproduct. acs.org

Bimetallic catalysts can offer enhanced activity and selectivity. A catalyst composed of palladium deposited on commercial ruthenium on carbon (Pd^Ru/C) is active for benzofuran hydrogenation even at low temperatures (e.g., 4 °C). acs.orgthieme-connect.com This system achieves high selectivity, providing up to 92% of 2,3-dihydrobenzofuran. acs.org The synergy between the two metals is key: Pd is responsible for H₂ activation, while the oxyphilic Ru activates the benzofuran substrate. acs.org

For complete and stereoselective hydrogenation, cascade catalysis has been employed. A one-pot cascade reaction using a combination of a chiral homogeneous ruthenium-N-heterocyclic carbene complex and an in-situ activated rhodium catalyst can achieve the enantio- and diastereoselective, complete hydrogenation of substituted benzofurans to yield complex octahydrobenzofurans. nih.gov

Catalyst SystemSubstrateProductSelectivity/YieldReaction Conditions
Ruthenium nanoparticles on Lewis-acid-functionalized SILP (Ru@SILP-LA)Benzofuran2,3-Dihydrobenzofuran88% yield, >95% selectivity for partial hydrogenation. acs.orgH₂ pressure, prolonged reaction time (8h). acs.org
Palladium on Ruthenium/Carbon (Pd^Ru/C)Benzofuran2,3-DihydrobenzofuranUp to 92% selectivity. acs.orgLow temperature (e.g., 4 °C). acs.org
Cascade: Chiral Ru-NHC complex + Rhodium catalystSubstituted BenzofuransOctahydrobenzofuransHigh enantio- and diastereoselectivity. nih.govOne-pot reaction. nih.gov

Chemical Reactivity and Transformations of 2,3 Dihydrobenzo B Furan 5 Carbonitrile

Reactions of the Carbonitrile Group

The carbonitrile (nitrile) group is a versatile functional group that can be converted into several other important chemical entities, most notably carboxylic acids and primary amines.

The nitrile functionality of 2,3-dihydrobenzo[b]furan-5-carbonitrile can be hydrolyzed to produce 2,3-dihydrobenzo[b]furan-5-carboxylic acid. This transformation can be achieved under either acidic or basic conditions. advancedbiochemicals.com

Under acidic conditions, the nitrile is typically heated under reflux with a strong aqueous acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the initial formation of a protonated nitrile, which is then attacked by water, eventually leading to the formation of an amide intermediate that is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Basic hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide. This process initially yields a carboxylate salt and ammonia (B1221849) gas. A subsequent acidification step is required to protonate the carboxylate and isolate the free 2,3-dihydrobenzo[b]furan-5-carboxylic acid. acs.org Esterification can then be carried out using standard methods, such as the Fischer esterification with an alcohol in the presence of an acid catalyst.

Reaction TypeReagents and ConditionsIntermediate ProductFinal Product (after workup)
Acid HydrolysisH₂SO₄ (aq) or HCl (aq), Heat (Reflux)Amide2,3-Dihydrobenzo[b]furan-5-carboxylic acid
Alkaline Hydrolysis1. NaOH (aq) or KOH (aq), Heat (Reflux) 2. H₃O⁺ (e.g., HCl, H₂SO₄)Carboxylate Salt2,3-Dihydrobenzo[b]furan-5-carboxylic acid

The nitrile group can be reduced to a primary amine, yielding (2,3-dihydrobenzo[b]furan-5-yl)methanamine. This conversion is a fundamental transformation in organic synthesis and can be accomplished using several reducing agents.

Catalytic hydrogenation is a common and efficient method, typically employing hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂). nih.gov The reaction often requires elevated pressure and temperature. Chemical reducing agents are also highly effective. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that readily reduces nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to hydrolyze the intermediate aluminum-amine complexes. Other hydride reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) can also be used for this transformation.

MethodReagents and ConditionsProductNotes
Catalytic HydrogenationH₂ gas, Raney Ni, Pd/C, or PtO₂(2,3-Dihydrobenzo[b]furan-5-yl)methanamineOften requires elevated temperature and pressure. Can sometimes lead to secondary amine byproducts.
Chemical Reduction (Hydride)1. LiAlH₄ in THF or Et₂O 2. H₂O workup(2,3-Dihydrobenzo[b]furan-5-yl)methanaminePowerful, non-selective reagent. Reacts with other reducible functional groups.
Chemical Reduction (Borane)BH₃·THF, followed by acidic workup(2,3-Dihydrobenzo[b]furan-5-yl)methanamineOffers different selectivity compared to LiAlH₄.

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles, such as organometallic reagents. For instance, the addition of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) to this compound would form an intermediate imine anion salt. Subsequent hydrolysis of this intermediate in aqueous acid yields a ketone. This two-step process provides a valuable route for the synthesis of various (2,3-dihydrobenzo[b]furan-5-yl) ketones. While specific documented examples for this exact substrate are scarce, this represents a standard and predictable reaction pathway for aromatic nitriles.

Electrophilic Aromatic Substitution Reactions on the Benzenoid Ring

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the dihydrofuran ring and the carbonitrile group.

The dihydrofuran moiety, specifically the ether oxygen attached to the aromatic ring, is an activating group and an ortho, para-director. The carbonitrile group, conversely, is a deactivating group and a meta-director. The available positions for substitution are C4, C6, and C7. The activating ether group strongly directs incoming electrophiles to its ortho positions (C4 and C6). The deactivating nitrile group directs to its meta positions (also C4 and C6). Since both groups reinforce the directing effect to the same positions, electrophilic substitution is strongly favored to occur at the C4 and C6 positions of the aromatic ring.

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄4-Nitro- and 6-Nitro-2,3-dihydrobenzo[b]furan-5-carbonitrile
BrominationBr₂, FeBr₃4-Bromo- and 6-Bromo-2,3-dihydrobenzo[b]furan-5-carbonitrile
Friedel-Crafts AcylationRCOCl, AlCl₃4-Acyl- and 6-Acyl-2,3-dihydrobenzo[b]furan-5-carbonitrile

Transformations Involving the Dihydrofuran Ring

The dihydrofuran portion of the molecule also possesses sites of reactivity, particularly the C3 position, which is benzylic.

The C-H bonds at the C3 position are benzylic and are thus activated towards oxidation. libretexts.org Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic conditions, can oxidize the C3 methylene (B1212753) group to a carbonyl group, yielding 3-oxo-2,3-dihydrobenzofuran-5-carbonitrile. chemistrysteps.commdpi.com This transformation converts the dihydrofuran ring into a furanone ring.

Additionally, under certain conditions, the dihydrofuran ring can undergo oxidative aromatization to the corresponding benzofuran (B130515). This typically occurs in the presence of oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which can facilitate the dehydrogenation of the heterocyclic ring to form the fully aromatic benzofuran-5-carbonitrile. rsc.org

Ring-Opening and Rearrangement Reactions

The dihydrofuran ring of 2,3-dihydrobenzo[b]furan derivatives can undergo ring-opening and rearrangement reactions under various conditions, often facilitated by Lewis acids or other reagents. These transformations can lead to the formation of diverse structural motifs.

One notable rearrangement involves the treatment of 2,3-dihydrobenzofuran-3-ols with zinc bromide, which can lead to the formation of 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones. arkat-usa.org This rearrangement proceeds through the migration of an alkyl group. arkat-usa.org While a direct example with the 5-carbonitrile substituent is not extensively documented, the reactivity is inherent to the dihydrobenzofuran-3-ol core structure. In some cases, treatment of a 2-benzotriazolyl-2,3-dihydrobenzofuran-3-ol with zinc bromide can even lead to the formation of a fully aromatic benzofuran, demonstrating the complexity of these rearrangements. arkat-usa.org

Lewis acid-catalyzed ring-opening benzannulations of dihydrofuran acetals represent another significant class of reactions. mdpi.comnih.govresearchgate.net For instance, 5-(indolyl)-2,3-dihydrofuran acetals can undergo an intramolecular ring-opening benzannulation catalyzed by Lewis acids like Yb(OTf)₃ or Al(OTf)₃ to form 1-hydroxycarbazole-2-carboxylates in high yields. mdpi.comnih.gov This type of reaction involves the opening of the dihydrofuran ring, followed by an intramolecular cyclization and aromatization sequence. The versatility of this approach has been demonstrated in the formation of various fused aromatic systems. mdpi.com

Below is a table summarizing representative ring-opening and rearrangement reactions of the 2,3-dihydrobenzofuran (B1216630) core.

Starting MaterialReagents and ConditionsProductYield (%)
2-(Benzotriazol-1-yl)-2,3-dihydrobenzofuran-3-olsZnBr₂, THF, 150–155 °C, 1-2 h3-Alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones41–95
5-(Indolyl)-2,3-dihydrofuran acetalYb(OTf)₃ (10 mol%), Toluene, 70 °C, 1 h1-Hydroxycarbazole-2-carboxylate90
2-Bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitraten-Bu₄NF, Nucleophile (e.g., malononitrile), THF, rt3-(Dicyanomethyl)-2,3-dihydrobenzofuran65

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura) for Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the 2,3-dihydrobenzo[b]furan scaffold, enabling the formation of carbon-carbon bonds. The Suzuki-Miyaura and Heck-Mizoroki reactions are particularly prominent in this context. libretexts.orgorganic-chemistry.orgwikipedia.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org For a derivative of this compound, a halogen substituent would typically be required on the aromatic ring to participate in the coupling. This reaction is highly valued for its tolerance of a wide range of functional groups and its ability to form biaryl structures. The general mechanism involves oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Heck-Mizoroki reaction couples an unsaturated halide or triflate with an alkene. wikipedia.org In the context of 2,3-dihydrobenzofuran, this reaction can be used to introduce aryl or vinyl substituents. For instance, the arylation of 2,3-dihydrofuran (B140613) has been studied as a model system, where reaction with iodobenzene (B50100) in the presence of a palladium precursor yields 2-phenyl-2,3-dihydrofuran. nih.gov The reaction conditions, including the choice of palladium precursor and ligands, can influence the yield and regioselectivity of the product. nih.gov

These coupling reactions provide a versatile platform for modifying the this compound core, allowing for the synthesis of a wide array of derivatives with potentially interesting biological or material properties.

The following table presents examples of palladium-catalyzed coupling reactions on related dihydrofuran and benzofuran systems, illustrating the potential for derivatization.

SubstrateCoupling PartnerCatalyst SystemBaseSolventProductYield (%)
2,3-DihydrofuranIodobenzene[PdCl(allyl)]₂K₂CO₃DMF2-Phenyl-2,3-dihydrofuranup to 59.2
Aryl BromidePhenylboronic acidtrans-PdCl₂(NH₂CH₂COOH)₂K₂CO₃EtOH/H₂OBiphenyl derivativeGood to excellent
Aryl Halide3,3,3-TrifluoropropenePd catalystEt₃N or KOAc-trans-β-Trifluoromethylstyrene derivativeGood to high

Radical Reactions and Associated Mechanistic Investigations

The 2,3-dihydrobenzofuran scaffold can also participate in radical reactions, offering alternative pathways for its functionalization. These reactions often proceed through the formation of highly reactive radical intermediates.

One approach to forming functionalized dihydrobenzofurans is through radical cyclization. acs.org For example, the reaction of certain precursors can generate a radical that then undergoes an intramolecular cyclization to form the dihydrobenzofuran ring. This method allows for the introduction of various functional groups onto the heterocyclic core.

Atom Transfer Radical Addition (ATRA) reactions have also been employed for the synthesis of functionalized dihydrobenzofurans. A photochemical gold-mediated ATRA of haloalkanes onto ortho-allylphenols has been shown to produce dihydrobenzofuran derivatives in good yields under mild conditions. acs.orgresearchgate.net The proposed mechanism involves the generation of a radical from the haloalkane, which then adds to the alkene. The resulting radical intermediate subsequently undergoes cyclization to form the dihydrobenzofuran ring. acs.org

Mechanistic investigations into these radical reactions are crucial for understanding and optimizing the processes. For instance, in copper/N-fluorobenzenesulfonimide (NFSI) mediated radical-relay reactions, computational and experimental studies have been used to probe the nature of the hydrogen-atom transfer (HAT) species and the subsequent radical functionalization pathways. nih.gov These studies can help in predicting selectivity and designing more efficient radical-based synthetic methods. It has been proposed that the functionalization of the radical intermediate can occur through pathways such as radical-polar crossover, reductive elimination from a Cu(III) complex, or direct radical addition to a copper-bound ligand. nih.gov

The table below provides examples of radical reactions involving the formation of the 2,3-dihydrobenzofuran ring.

Starting MaterialReagents and ConditionsProduct TypeYield (%)
o-AllylphenolEthyl bromoacetate, [Au₂(μ-dppm)₂Cl₂], Na₂CO₃, DABCO, MeCN, UVA lightFunctionalized 2,3-dihydrobenzofuran78
O-Phenyl-conjugated oxime etherAlkyl radical sourcePyrrolidine-fused dihydrobenzofuran-
Electron-rich phenolElectron-rich olefin, Ru(bpz)₃²⁺, (NH₄)₂S₂O₈, lightDihydrobenzofuran via oxidative [3+2] cycloadditionGood

Reactivity as Nuclear Anion Equivalents

The 2,3-dihydrobenzo[b]furan scaffold can be deprotonated to form a carbanion, which can then act as a nucleophile in reactions with various electrophiles. This reactivity as a nuclear anion equivalent is a powerful tool for the functionalization of the molecule.

While the deprotonation of the saturated carbons of the dihydrofuran ring can be challenging, the protons on the aromatic ring can be abstracted, particularly when activated by an electron-withdrawing group like the nitrile at the 5-position. The positions ortho to the nitrile group (positions 4 and 6) would be the most likely sites for deprotonation by a strong base, such as an organolithium reagent.

In the related benzofuran series, lithiation is a well-established method for functionalization. rsc.org Benzofurans are typically lithiated at the 2-position if it is unsubstituted. rsc.org If the 2-position is blocked, and an activating group is present, lithiation can occur at the 3-position. rsc.org The resulting organolithium species can then react with a variety of electrophiles to introduce new substituents. However, in some cases, lithiation of benzofurans can lead to ring-opening to form acetylenic phenols. rsc.org

For this compound, deprotonation on the aromatic ring would generate an aryl anion. This anion could then be trapped with electrophiles such as aldehydes, ketones, alkyl halides, or silylating agents, leading to the introduction of a new substituent on the benzene ring. This strategy provides a direct method for the elaboration of the aromatic portion of the molecule.

The following table illustrates the general concept of using deprotonation for the functionalization of furan (B31954) and benzofuran systems.

SubstrateDeprotonating AgentElectrophileProduct
FuranBu₃MgLiVariousFunctionalized furan
BenzofuranLDACO₂, Me₂S₂, etc.2-Substituted benzofuran
BenzofuranLDA-Ring-opened acetylenic phenol

Applications of 2,3 Dihydrobenzo B Furan 5 Carbonitrile As a Synthetic Intermediate and Scaffold

Precursor in Medicinal Chemistry for Heterocyclic Analogues

The 2,3-dihydrobenzofuran (B1216630) core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a variety of biological targets. nih.gov This makes 2,3-dihydrobenzo[b]furan-5-carbonitrile an excellent starting point for the synthesis of diverse heterocyclic analogues aimed at drug discovery.

Design and Synthesis Strategies for Bioactive Compounds

The synthetic value of this compound lies in the reactivity of its nitrile group. A nitrile is a versatile functional group that can be readily converted into other key functionalities, providing a gateway to a multitude of heterocyclic derivatives. numberanalytics.comresearchgate.netlongdom.org

Key Synthetic Transformations:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding 2,3-dihydrobenzo[b]furan-5-carboxylic acid. Carboxylic acids are themselves important intermediates, often used in amide coupling reactions to link the scaffold to other molecular fragments.

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride can convert the nitrile to a primary amine (5-(aminomethyl)-2,3-dihydrobenzo[b]furan). This introduces a basic center and a nucleophilic handle for further derivatization.

Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions, for instance, with azides to form tetrazoles. Tetrazoles are widely used in medicinal chemistry as bioisosteres for carboxylic acids, offering similar acidity but improved metabolic stability and cell permeability. researchgate.net

These transformations allow chemists to append a wide range of substituents and other heterocyclic rings onto the 2,3-dihydrobenzofuran scaffold. For example, the synthesis of potent cannabinoid receptor 2 (CB2) agonists has been achieved using the 2,3-dihydrobenzofuran scaffold as a structural mimic of an isatin (B1672199) core. nih.gov While this specific study did not start from the 5-carbonitrile, the synthetic principles demonstrate how modifications on the benzene (B151609) ring of the scaffold are crucial for achieving desired biological activity. The strategic placement of the nitrile allows for the introduction of functional groups that can engage in specific interactions, such as hydrogen bonding or polar interactions, with biological targets. sioc-journal.cnnih.gov

Scaffold for Enzyme Inhibitor Development (e.g., Kinase Inhibitors)

The 2,3-dihydrobenzofuran scaffold is an attractive core for the design of enzyme inhibitors. Its rigid structure helps to minimize the entropic penalty upon binding to a target, while its distinct three-dimensional shape can be exploited to achieve selectivity. The nitrile group itself is a valuable pharmacophore in this context. sioc-journal.cnnih.gov It is a strong hydrogen bond acceptor and its linear geometry can be used to probe narrow channels in an enzyme's active site.

While specific examples of kinase inhibitors derived directly from this compound are not prominently documented, the general scaffold is well-suited for this purpose. Kinase inhibitors often feature a heterocyclic core that anchors the molecule in the ATP-binding pocket. The 2,3-dihydrobenzofuran structure can serve as this anchor, with substituents on the aromatic ring and the dihydrofuran ring projecting into different regions of the active site to enhance potency and selectivity. nih.gov

For instance, researchers have used the related 6-hydroxy-benzofuran-5-carboxylic acid scaffold to develop inhibitors of Mycobacterium protein tyrosine phosphatase B (mPTPB), a key virulence factor in tuberculosis. In another study, 2,3-dihydrobenzofuran derivatives were identified as potential inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer. nih.gov These examples underscore the potential of the scaffold in enzyme inhibitor design. The introduction of a 5-carbonitrile group could further enhance binding affinity through polar interactions with amino acid residues in an enzyme's active site. nih.gov

Building Block for Ligand Discovery (General Principles)

Ligand discovery often involves screening libraries of diverse compounds to identify "hits" that bind to a biological target. This compound is an excellent building block for constructing such libraries due to several key features:

Structural Rigidity and Complexity: The fused ring system provides a rigid framework, which reduces the number of possible conformations a molecule can adopt. This pre-organization can lead to higher binding affinities. The non-planar nature of the dihydrofuran ring provides access to three-dimensional chemical space, which is often more fruitful for identifying selective ligands than flat, aromatic systems. researchgate.netresearchgate.netresearchgate.net

Synthetic Tractability: As discussed, the nitrile group provides a reliable chemical handle for diversification. numberanalytics.comresearchgate.net Using established chemical reactions, a single intermediate like this compound can be converted into a large library of related compounds, each with different substituents. This "diversity-oriented synthesis" approach is a powerful strategy in modern drug discovery. acs.org

Favorable Physicochemical Properties: The scaffold generally possesses drug-like properties. The nitrile group can modulate these properties; for example, it can increase polarity and water solubility or decrease susceptibility to oxidative metabolism compared to a simple methyl or methoxy (B1213986) group. nih.gov

Role in Materials Science

Beyond its biomedical applications, the 2,3-dihydrobenzofuran core is also being explored as a component of advanced functional materials. The combination of an aromatic system with a heterocyclic element can give rise to interesting electronic and photophysical properties.

Synthesis of Materials with Specific Optical Properties

The optical properties of organic molecules, such as their absorption and emission of light, are dictated by their electronic structure. The 2,3-dihydrobenzofuran scaffold can be incorporated into larger conjugated systems to create novel dyes and fluorescent materials. The properties of these materials can be fine-tuned by adding electron-donating or electron-withdrawing groups to the aromatic ring.

The 5-carbonitrile group is a moderately strong electron-withdrawing group. Its presence can significantly influence the molecule's photophysical characteristics:

Bathochromic Shift: Attaching an electron-withdrawing group like a nitrile to a conjugated system often leads to a bathochromic (red) shift in the absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths.

Nonlinear Optical (NLO) Properties: The polarization induced by the electron-withdrawing nitrile group can enhance the nonlinear optical response of the material, which is a desirable property for applications in photonics and optoelectronics. rsc.org

Studies on related benzofuran (B130515) derivatives have shown that their chiroptical properties, which relate to their interaction with polarized light, are highly dependent on the substitution pattern on the benzene ring. nih.govresearchgate.net This suggests that derivatives of this compound could be synthesized for use as chiral dopants in liquid crystal displays or as components in other chiroptical materials.

Precursor for Advanced Electronic Materials

The development of organic electronics relies on molecules that can efficiently transport charge. While the fully aromatic benzofuran is more commonly used in organic semiconductors, the 2,3-dihydrobenzofuran scaffold can serve as a useful building block. bohrium.comnih.gov For example, it can be used as a flexible or non-planar linker between two electroactive units, influencing the solid-state packing and ultimately the charge-transport properties of the material.

The nitrile group is often incorporated into materials for organic electronics. It can lower the energy levels of the molecular orbitals (HOMO and LUMO), which is a key strategy for tuning the electronic properties of materials used in devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Although direct applications of this compound in this area are not widely reported, its structure represents a promising platform for future materials development.

Development of Agrochemical and Pharmaceutical Intermediates

This compound is a functionalized derivative of the core dihydrobenzofuran structure. While direct use of this specific carbonitrile in final agrochemical or pharmaceutical products is not extensively documented in publicly available research, its role as a synthetic intermediate is predicated on the chemical reactivity of the nitrile group and the established biological relevance of the scaffold. cnr.itnbinno.com

The 2,3-dihydrobenzofuran scaffold is utilized in the synthesis of various pesticides and herbicides. nbinno.com In pharmaceuticals, derivatives have been investigated for a range of activities, including anticancer, antitubercular, and antimalarial properties. cnr.it The value of this compound lies in its potential to be converted into other functional groups, serving as a versatile building block for more complex molecules.

A primary and fundamental transformation of the nitrile group is its hydrolysis to a carboxylic acid. This reaction converts this compound into 2,3-dihydrobenzo[b]furan-5-carboxylic acid. The carboxylic acid derivative is a known precursor and scaffold for developing therapeutic compounds, including potential anticancer agents. smolecule.com The carboxylic acid functionality provides a handle for further chemical modifications, such as esterification or amide bond formation, which are crucial steps in drug discovery and development. smolecule.com

The nitrile group itself offers several synthetic pathways, making the parent compound a valuable intermediate. Below is a table detailing potential chemical transformations of the nitrile group on the 2,3-dihydrobenzo[b]furan scaffold and their relevance in creating bioactive molecules.

Transformation of Nitrile GroupReagents (Examples)Resulting Functional GroupSignificance in Synthesis
Hydrolysis H₂SO₄, H₂O, heatCarboxylic Acid (-COOH)Precursor for esters and amides; common in drug scaffolds. smolecule.com
Reduction LiAlH₄, H₂Primary Amine (-CH₂NH₂)Introduces a basic center; key for forming salts and interacting with biological targets.
Reaction with Grignard Reagents RMgBr, then H₃O⁺Ketone (-C(O)R)Allows for the introduction of various alkyl or aryl side chains.
Cyclization Reactions VariousHeterocyclic rings (e.g., tetrazoles)Can be used to build more complex, biologically active heterocyclic systems.

These transformations highlight the utility of this compound as a strategic intermediate, enabling the synthesis of a library of derivatives for biological screening in both pharmaceutical and agrochemical research programs.

Exploitation in Catalyst Design or Ligand Synthesis for Catalysis

The use of this compound in the specific fields of catalyst design and ligand synthesis is not a prominent area of research based on available scientific literature. Organic molecules containing nitrile groups can, in principle, coordinate with transition metals through the lone pair of electrons on the nitrogen atom, acting as ligands in catalytic systems. However, there are no specific, documented examples of this compound being employed for this purpose.

The development of chiral ligands for asymmetric catalysis is a significant area of chemical research. While various heterocyclic scaffolds are used in ligand design, the this compound framework has not been extensively explored in this context. Future research could potentially investigate derivatives of this compound for catalytic applications, but currently, it remains an underexplored area.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-dihydrobenzo[b]furan-5-carbonitrile, and how do reaction parameters (e.g., catalysts, temperature) affect yield?

  • Methodology :

  • Friedel-Crafts Acylation : Reacting 2,3-dihydrobenzo[b]furan with a nitrile-containing acyl chloride (e.g., cyanoacetyl chloride) in the presence of Lewis acids like AlCl₃. Optimal yields (~60–70%) are achieved at 0–5°C to minimize side reactions .
  • Cyanation of Pre-functionalized Intermediates : Substituting halogen or boronic acid groups at the 5-position with nitrile sources (e.g., CuCN or KCN) under palladium catalysis. For example, 5-bromo-2,3-dihydrobenzo[b]furan derivatives can undergo cyanation at 80–100°C in DMF .
  • Key Factors : Catalyst loading (AlCl₃ ≥ 1.2 eq. for Friedel-Crafts), solvent polarity (DMF enhances cyanation), and reaction time (4–12 hours).

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodology :

  • ¹H/¹³C NMR : The dihydrofuran ring protons (δ 3.0–4.0 ppm, multiplet) and nitrile carbon (δ ~115–120 ppm) are diagnostic. Aromatic protons at the 5-position show deshielding due to the electron-withdrawing nitrile group .
  • IR Spectroscopy : A sharp C≡N stretch at ~2230 cm⁻¹ confirms the nitrile functionality.
  • Mass Spectrometry : Molecular ion peak [M]⁺ at m/z 159 (C₉H₅NO) with fragmentation patterns matching the dihydrofuran core .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?

  • Analysis & Methodology :

  • Contradiction : Some studies report successful Suzuki-Miyaura coupling using boronic acids, while others note poor reactivity.
  • Root Cause : Steric hindrance from the dihydrofuran ring and electron deficiency at the 5-position.
  • Solution : Use Pd(OAc)₂ with SPhos ligand in THF/H₂O (3:1) at 80°C. Pre-functionalize the nitrile group as a directing metalation group (DMG) to enhance regioselectivity .
  • Validation : Compare yields of 5-aryl derivatives using substituted phenylboronic acids (e.g., 4-fluorophenylboronic acid: 45–55% yield vs. 2-methylphenyl: <20%) .

Q. What strategies optimize the bioactivity of this compound derivatives in anticancer assays?

  • Methodology :

  • Derivatization : Introduce electron-donating groups (e.g., methoxy) at the 4-position to enhance binding to kinase targets (e.g., EGFR).
  • In Vitro Assays :
  • MTT Assay : Test cytotoxicity against HeLa and MCF-7 cells (IC₅₀ values <10 µM indicate potency) .
  • Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays.
  • SAR Table :
Derivative (R-group)IC₅₀ (µM, HeLa)Caspase-3 Activation (Fold)
-CN (Parent)25.31.0
-OCH₃8.73.2
-F15.92.1

Q. How do solvent effects influence the electrochemical reduction of this compound?

  • Methodology :

  • Cyclic Voltammetry : Perform in aprotic solvents (e.g., DMF, MeCN) with 0.1 M TBAPF₆ as electrolyte. The nitrile group undergoes a one-electron reduction at E₁/₂ = −1.8 V vs. Ag/AgCl.
  • Solvent Polarity : Higher polarity (DMF) stabilizes the radical anion intermediate, shifting E₁/₂ to less negative values (−1.6 V).
  • Follow-up Reactions : Trapping the anion with electrophiles (e.g., MeI) yields 5-cyano-2,3-dihydrobenzo[b]furan derivatives .

Data Contradiction & Validation

Q. Why do some studies report instability of this compound under acidic conditions, while others do not?

  • Resolution :

  • pH-Dependent Degradation : At pH < 2, the nitrile group hydrolyzes to a carboxylic acid. Stability is maintained in buffered solutions (pH 5–7) .
  • Experimental Validation : Monitor degradation via HPLC (C18 column, 70:30 H₂O/MeCN). Parent compound decomposes >90% in 6 hours at pH 1, but <5% at pH 5 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.